molecular formula C8H12O3S B13026576 Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate

Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate

Cat. No.: B13026576
M. Wt: 188.25 g/mol
InChI Key: ZSXOFQWOTZXODV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate is a heterocyclic organic compound containing a thiophene ring Thiophenes are sulfur-containing five-membered rings that are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate typically involves the reaction of ethyl acetoacetate with sulfur and a suitable aldehyde under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired thiophene derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of materials such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate: A related compound with a benzothiazine ring.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another heterocyclic compound with a furanone ring.

Uniqueness: Ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate is unique due to its specific thiophene ring structure, which imparts distinct chemical and biological properties compared to other heterocyclic compounds

Properties

Molecular Formula

C8H12O3S

Molecular Weight

188.25 g/mol

IUPAC Name

ethyl 4-hydroxy-2-methyl-2,5-dihydrothiophene-3-carboxylate

InChI

InChI=1S/C8H12O3S/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,9H,3-4H2,1-2H3

InChI Key

ZSXOFQWOTZXODV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CSC1C)O

Origin of Product

United States

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